beta-Phellandrene

Antioxidant Free Radical Scavenging Natural Product Chemistry

beta-Phellandrene (CAS 555-10-2) is a monocyclic monoterpene hydrocarbon (C10H16) that occurs naturally in essential oils of numerous plant species, including eucalyptus, ginger, and conifers. It is a colorless liquid with a characteristic peppery-minty and slightly citrusy aroma, and it serves as a key semiochemical in plant-insect interactions.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 555-10-2
Cat. No. B048752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Phellandrene
CAS555-10-2
Synonyms3-Methylene-6-(1-methylethyl)cyclohexene;  p-Mentha-1(7),2-diene;  (±)-β-Phellandrene;  3-Isopropyl-6-methylene-1-cyclohexene;  4-Isopropyl-1-methylene-2-cyclohexene;  NSC 53044;  beta-Phellandrene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(=C)C=C1
InChIInChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3
InChIKeyLFJQCDVYDGGFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Phellandrene (CAS 555-10-2) Procurement Guide: Monoterpene Baseline for Research and Industrial Use


beta-Phellandrene (CAS 555-10-2) is a monocyclic monoterpene hydrocarbon (C10H16) that occurs naturally in essential oils of numerous plant species, including eucalyptus, ginger, and conifers [1]. It is a colorless liquid with a characteristic peppery-minty and slightly citrusy aroma, and it serves as a key semiochemical in plant-insect interactions . Its primary research applications span chemical ecology, bioactivity screening (antimicrobial, insecticidal, antioxidant), and use as a GC-MS analytical standard. For procurement purposes, it is critical to distinguish beta-phellandrene from its isomer alpha-phellandrene and other structurally similar monoterpenes, as their bioactivity profiles, stability, and industrial utility diverge significantly.

Why Generic Substitution of Beta-Phellandrene with Other Monoterpenes Fails in Critical Applications


Simple substitution of beta-phellandrene with its isomer alpha-phellandrene, or with other abundant monoterpenes like limonene or alpha-pinene, is scientifically unsound and often leads to performance failure. Despite sharing the same molecular formula (C10H16), the distinct position of the conjugated diene system in beta-phellandrene fundamentally alters its radical scavenging mechanism and its interaction with biological targets such as insect acetylcholinesterase [1][2]. As detailed in the quantitative evidence below, beta-phellandrene demonstrates a unique antioxidant profile characterized by high ABTS radical scavenging capacity relative to its DPPH activity—a pattern inverted in alpha-phellandrene [1]. Furthermore, its specific potency against stored-product pests and its differential enantiomeric distribution in natural sources necessitate precise material selection for reproducible research outcomes and effective product formulation [3].

Beta-Phellandrene (CAS 555-10-2) Quantitative Differentiation Evidence for Scientific Selection


Beta-Phellandrene Exhibits Inverted Radical Scavenging Selectivity Compared to Alpha-Phellandrene and Limonene

Beta-phellandrene displays a unique antioxidant profile characterized by moderate DPPH radical scavenging (30.71 ± 1.59%) but significantly higher ABTS radical scavenging (22.45 ± 0.33%). This contrasts sharply with its isomer alpha-phellandrene, which shows a reversed selectivity with high DPPH activity (43.47 ± 1.84%) and very low ABTS activity (3.29 ± 0.64%) under identical assay conditions [1]. Limonene, another common monoterpene comparator, exhibits an intermediate profile (DPPH: 37.04 ± 0.13%; ABTS: 25.93 ± 0.03%).

Antioxidant Free Radical Scavenging Natural Product Chemistry

Beta-Phellandrene Demonstrates Potent Fumigant Toxicity Against Sitophilus zeamais (Maize Weevil) With Quantified LD50 and LC50 Values

In a direct comparison of isolated compounds from Cephalotaxus sinensis essential oil, beta-phellandrene exhibited potent contact and fumigant toxicity against the maize weevil (Sitophilus zeamais), a major stored-grain pest. Beta-phellandrene displayed a contact LD50 of 2.19 μg/adult and a fumigant LC50 of 3.57 mg/L [1]. While alpha-pinene showed higher fumigant toxicity against other pests in the same study, beta-phellandrene was specifically identified as one of the five most active insecticidal constituents alongside beta-caryophyllene and caryophyllene oxide [1].

Insecticidal Fumigant Toxicity Stored Product Protection

Beta-Phellandrene Inhibits Acetylcholinesterase (AChE) in German Cockroach with IC50 Values Comparable to Known Inhibitors

Beta-phellandrene inhibits acetylcholinesterase (AChE) activity in adult German cockroaches (Blattella germanica), a key enzyme target for insecticide development. The compound demonstrated IC50 values of 0.30 mg/mL for males and 0.28 mg/mL for females [1]. This activity places beta-phellandrene among the active constituents of Asteraceae essential oils, though direct quantitative comparison with other monoterpenes in the same study is limited. Estragole was noted as having potent fumigant and contact toxicity in the same study [1].

Acetylcholinesterase Inhibition Insect Neurobiology Pest Control

Beta-Phellandrene-Rich Essential Oil Demonstrates Superior Antioxidant and Antidiabetic Potential Compared to Limonene-Rich Oils

In a comparative analysis of essential oils from four Zanthoxylum armatum cultivars, the oil from Ziyang Qinghuajiao (ZQEO), which contained higher levels of beta-phellandrene and eucalyptol, demonstrated superior antioxidant and antidiabetic potential compared to oils from Tengjiao (TJEO) and Jiuyeqing (JYQEO) that were richer in d-limonene [1]. While this is a class-level inference from whole essential oils rather than pure compounds, the study explicitly correlates the observed bioactivity with beta-phellandrene content via network pharmacology and molecular docking analysis [1].

Antioxidant Antidiabetic Essential Oil Formulation

Beta-Phellandrene Odor Threshold (700 ppb) and Aroma Profile Differentiate It from Alpha-Phellandrene in Fragrance Applications

Beta-phellandrene possesses a distinct sensory profile described as peppery-minty and slightly citrusy, with an odor threshold reported at 700 ppb [1]. In contrast, alpha-phellandrene is characterized by a spicy-minty and turpentine-like aroma [2]. This differentiation is critical for fragrance formulation and quality control in essential oil-derived products.

Flavor and Fragrance Sensory Analysis Odor Threshold

Enantiomeric Purity: Natural (S)-(+)-Beta-Phellandrene Dominates in Key Botanical Sources

Chiral GC analysis of Pili tree (Canarium ovatum) resin essential oil confirmed that both alpha- and beta-phellandrene are present predominantly as the (S)-(+) enantiomers (>95% enantiomeric excess), while other monoterpenes in the same oil exhibited less pronounced enantiomeric excesses [1]. This high enantiomeric purity is a defining characteristic of natural beta-phellandrene sources and may impact its biological activity and regulatory acceptance.

Chiral Analysis Natural Product Authentication Enantioselective Synthesis

Beta-Phellandrene (CAS 555-10-2): Optimal Research and Industrial Application Scenarios Based on Evidence


Development of Botanical Fumigants for Stored-Product Pest Control

Based on the demonstrated fumigant toxicity of beta-phellandrene against Sitophilus zeamais (LC50 3.57 mg/L) and its acetylcholinesterase inhibitory activity (IC50 0.28-0.30 mg/mL) [5][2], this compound is a prime candidate for formulation into botanical fumigants or grain protectants. Its activity profile supports targeted research into eco-friendly alternatives to synthetic fumigants for stored maize, wheat, and sorghum protection.

Antioxidant Formulations Targeting Aqueous-Phase Radicals

The unique radical scavenging profile of beta-phellandrene, characterized by preferential ABTS radical quenching (22.45 ± 0.33%) over DPPH activity (30.71 ± 1.59%), distinguishes it from alpha-phellandrene (ABTS: 3.29 ± 0.64%; DPPH: 43.47 ± 1.84%) [5]. This inverted selectivity makes beta-phellandrene particularly suitable for antioxidant formulations intended to protect aqueous-based products or biological systems where ABTS-type radicals predominate.

Natural Flavor and Fragrance Ingredient with Defined Minty-Citrus Notes

With a characterized odor threshold of 700 ppb and a peppery-minty, slightly citrusy aroma, beta-phellandrene is a valuable ingredient for creating specific fragrance accords in perfumery and flavor formulations [5]. Its sensory profile is distinct from the spicier, turpentine-like notes of alpha-phellandrene, allowing precise control over the final product's olfactory character.

Chiral Standard and Enantioselective Synthesis Research

The natural occurrence of beta-phellandrene as predominantly the (S)-(+) enantiomer (>95% enantiomeric excess) in sources like Pili tree resin [5] makes it an excellent chiral standard for GC-MS analysis and a starting material for enantioselective synthesis studies. Researchers investigating terpene cyclase specificity or developing chiral separation methods can rely on this well-defined enantiomeric purity.

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